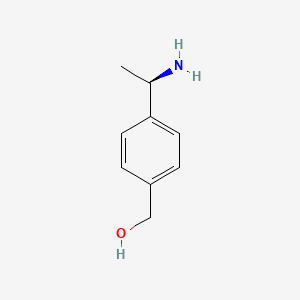

(r)-(4-(1-Aminoethyl)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-[(1R)-1-aminoethyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXCLGWYBYGSBI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582972 | |

| Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925456-54-8 | |

| Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(4-(1-Aminoethyl)phenyl)methanol: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(4-(1-Aminoethyl)phenyl)methanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its specific stereochemistry and bifunctional nature, possessing both a primary amine and a primary alcohol, make it a valuable synthon for creating complex molecular architectures with high stereochemical fidelity. The precise spatial arrangement of these functional groups is often paramount for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, offering insights for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation.

Identification and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym(s) | {4-[(1R)-1-aminoethyl]phenyl}methanol | |

| CAS Number | 925456-54-8 | |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Physical Form | Solid | |

| Storage Temperature | 4°C, protect from light |

The hydrochloride salt of this compound is also commonly used and has the CAS number 1021491-24-6.

Structure

The molecular structure of this compound features a central benzene ring substituted at the 1 and 4 positions. The chiral center is located at the carbon atom of the ethylamine group attached to the phenyl ring.

Caption: Molecular Structure.

Solubility

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Although a complete set of spectra for this specific molecule is not publicly available, representative data for similar structures can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.0-7.5 ppm), a quartet for the methine proton of the chiral center, a doublet for the methyl group, and signals for the methylene protons of the hydroxymethyl group and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the chiral methine carbon, the methyl carbon, and the methylene carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups:

-

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

-

N-H stretching vibrations for the primary amine, usually appearing as two bands in the 3300-3500 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-O stretching vibration for the primary alcohol, typically around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 151. The fragmentation pattern will likely involve the loss of small neutral molecules such as water (H₂O) from the alcohol group or ammonia (NH₃) from the amine group. Alpha-cleavage adjacent to the amine and alcohol functional groups is also a probable fragmentation pathway.[3][4]

Synthesis Strategies

The enantioselective synthesis of chiral amino alcohols like this compound is a key challenge in organic synthesis. Several strategies can be employed, with the asymmetric reduction of a prochiral ketone being a common and effective approach.

Asymmetric Reduction of a Prochiral Ketone

A plausible and widely used method for the synthesis of this compound involves the asymmetric reduction of a suitable prochiral ketone precursor, such as 4-acetylbenzonitrile, followed by the reduction of the nitrile group.

Caption: General synthetic workflow.

Step-by-Step Methodology (Illustrative Protocol):

Step 1: Asymmetric Reduction of 4-Acetylbenzonitrile

This step is critical for establishing the desired stereochemistry. It can be achieved using various catalytic systems.

-

Catalyst System: A common approach involves transfer hydrogenation using a chiral transition metal catalyst, such as a Ruthenium- or Rhodium-based complex with a chiral ligand (e.g., a chiral diamine or amino alcohol).

-

Reducing Agent: Isopropanol often serves as both the solvent and the hydrogen source in transfer hydrogenation reactions.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature.

Experimental Protocol:

-

To a solution of 4-acetylbenzonitrile (1.0 eq) in isopropanol, add a catalytic amount of a pre-formed chiral Ruthenium catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene)).

-

Add a base, such as potassium hydroxide or sodium isopropoxide (catalytic amount).

-

Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., water or dilute acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude (R)-1-(4-cyanophenyl)ethanol.

-

Purify the product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile Group

The nitrile group of the intermediate is then reduced to a primary amine.

-

Reducing Agent: A variety of reducing agents can be used, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Reaction Conditions: The choice of reducing agent will dictate the reaction conditions (solvent, temperature, and work-up procedure).

Experimental Protocol (using LiAlH₄):

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (R)-1-(4-cyanophenyl)ethanol (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser work-up).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by chromatography or crystallization of a salt form (e.g., the hydrochloride).

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of various pharmaceutical agents. Its stereodefined structure is often crucial for the selective interaction with biological targets, leading to improved efficacy and reduced off-target effects.[1][5]

While specific drug synthesis pathways directly utilizing this compound are proprietary and not always publicly disclosed in detail, its structural motif is present in a number of developmental and marketed drugs. Chiral amino alcohols are key components in the synthesis of beta-blockers, antiviral agents, and other therapeutic classes. The presence of both an amine and an alcohol allows for diverse chemical modifications, enabling the construction of complex molecular frameworks.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H318: Causes serious eye damage.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a stereochemically defined building block with significant potential in pharmaceutical synthesis. Its synthesis, primarily through the asymmetric reduction of a prochiral ketone, allows for the creation of enantiomerically pure compounds. A thorough understanding of its physicochemical properties, spectroscopic data, and safe handling procedures is essential for its effective application in the development of new and improved therapeutic agents. As the demand for enantiopure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound in drug discovery and process development will undoubtedly increase.

References

Sources

A Technical Guide to the Structure Elucidation of (R)-(4-(1-Aminoethyl)phenyl)methanol

This guide provides a comprehensive overview of the analytical methodologies for the definitive structure elucidation of the chiral molecule, (R)-(4-(1-Aminoethyl)phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical steps and underlying scientific principles for confirming the chemical identity, purity, and absolute stereochemistry of this important chiral building block.

Introduction

This compound is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif, featuring a stereogenic center, a primary amine, and a benzylic alcohol, makes it a valuable synthon for the synthesis of a wide range of biologically active compounds. The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Therefore, rigorous structure elucidation is a non-negotiable aspect of its quality control and regulatory submission.

This document details a multi-pronged analytical approach, leveraging spectroscopic and chromatographic techniques to provide an unambiguous structural assignment. We will delve into the causality behind the selection of specific analytical methods and the interpretation of the resulting data.

Compound Identification and Physicochemical Properties

A foundational step in the characterization of any chemical entity is the collation of its fundamental identifiers and properties. This information serves as a reference point for all subsequent analytical work.

| Property | Value | Source |

| Compound Name | This compound | - |

| CAS Number | 925456-54-8 | |

| Hydrochloride Salt CAS | 1021491-24-6 | [1][2] |

| Molecular Formula | C9H13NO | |

| Molecular Weight | 151.21 g/mol | |

| Appearance | Solid |

The Strategic Workflow for Structure Elucidation

The comprehensive structural characterization of this compound necessitates a logical and sequential application of analytical techniques. The following workflow is designed to provide a complete picture of the molecule's identity, from its basic connectivity to its absolute stereochemistry.

Caption: A logical workflow for the comprehensive structure elucidation of this compound.

Part 1: Confirmation of Molecular Formula and Connectivity

The initial phase of structure elucidation focuses on confirming the molecular weight and the basic atomic connectivity of the molecule.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its elemental composition.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is prone to protonation at the primary amine, forming the [M+H]⁺ ion.

-

Analysis: The sample is introduced into the mass spectrometer, and the m/z of the resulting ions is measured with high accuracy.

Expected Results and Interpretation:

The ESI-HRMS spectrum is expected to show a prominent peak for the protonated molecule [C9H14NO]⁺. The experimentally determined monoisotopic mass should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass (152.1070). This provides strong evidence for the molecular formula C9H13NO.

Fragmentation analysis can also provide structural information. For instance, the loss of water from the benzylic alcohol or cleavage of the ethylamino side chain can be observed. The fragmentation of benzylic alcohols in mass spectrometry is a well-documented process.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed picture of the atomic connectivity.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and a suite of 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

¹H NMR Spectroscopy: Expected Chemical Shifts and Couplings

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Methanol Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm.

-

Methine Proton (CH-NH₂): A quartet around δ 4.0-4.3 ppm, coupled to the adjacent methyl protons.

-

Methyl Protons (CH₃): A doublet around δ 1.3-1.5 ppm, coupled to the methine proton.

-

Amine and Hydroxyl Protons (NH₂ and OH): Broad singlets with chemical shifts that can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: Expected Chemical Shifts

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with two quaternary carbons and two protonated carbons.

-

Benzylic Carbon (CH₂OH): A signal around δ 60-65 ppm.

-

Methine Carbon (CH-NH₂): A signal around δ 50-55 ppm.

-

Methyl Carbon (CH₃): A signal in the aliphatic region, typically around δ 20-25 ppm.

2D NMR Spectroscopy for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. For instance, a cross-peak between the methine proton and the methyl protons would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. For example, correlations from the benzylic CH₂ protons to the aromatic quaternary carbon would confirm their connectivity.

Part 2: Determination of Stereochemistry

With the connectivity established, the next critical step is to determine the enantiomeric purity and the absolute configuration of the chiral center.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a powerful technique for separating enantiomers.[6][7] This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Experimental Protocol:

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®) is often a good starting point for the separation of amino alcohols.[8]

-

Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. The addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution for basic compounds like amines.[7][8]

-

Analysis: The sample is injected onto the chiral HPLC system, and the chromatogram is recorded.

Expected Results and Interpretation:

A successful chiral separation will show two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. By injecting a certified reference standard of the (R)-enantiomer, the peak corresponding to this enantiomer can be identified. The enantiomeric excess (% ee) can then be calculated from the relative peak areas. For a sample of pure this compound, only one peak should be observed at the retention time corresponding to the (R)-enantiomer.

X-ray Crystallography

Principle: X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration.[9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of every atom.

Experimental Protocol:

-

Crystallization: A single crystal of suitable quality must be grown. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data are collected on a detector.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. To determine the absolute configuration, anomalous dispersion effects are utilized, and the Flack parameter is calculated.[9]

Expected Results and Interpretation:

A successful X-ray crystallographic analysis will provide a detailed 3D model of the molecule. For an enantiomerically pure sample of this compound, the crystallographic data will confirm the R configuration at the chiral center. A Flack parameter close to zero provides high confidence in the assigned absolute stereochemistry.[9] While obtaining a suitable crystal can be a bottleneck, the resulting structural information is unambiguous and definitive.[11][12]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula, while a suite of NMR experiments reveals the detailed connectivity of the atoms. Finally, chiral HPLC and X-ray crystallography provide irrefutable evidence of the enantiomeric purity and absolute configuration. Adherence to the principles and protocols outlined in this guide will ensure the unambiguous characterization of this important chiral building block, a critical requirement for its application in research and development.

References

- Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed. (n.d.).

- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).

- Chiral Discrimination of Acyclic Secondary Amines by 19F NMR | Analytical Chemistry. (n.d.).

- Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.).

- HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. (n.d.).

- This compound hydrochloride - BLDpharm. (n.d.).

- This compound hydrochloride - CHIRALEN. (n.d.).

- Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - Frontiers. (2019, May 19).

- Chiral HPLC Separations - Phenomenex. (n.d.).

- NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines | Organic Letters - ACS Publications. (n.d.).

- Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed. (n.d.).

- Studies in Mass Spectrometry. I. Structures and Reactions of Ions from Benzyl Alcohol, ortho-, meta-, and para-Hydroxybenzyl Alcohols, and their 0-Deuterated Derivatives | Australian Journal of Chemistry | ConnectSci. (1962).

- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem. (n.d.).

- How Does Benzyl Alcohol Produce a Peak at m/z = 79? - Chemistry Stack Exchange. (2019, August 24).

- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).

- Amino Acid and Peptide Chiral Separations - Sigma-Aldrich. (n.d.).

- The mass spectra of benzyl alcohol (IS; underivatized) obtained upon... - ResearchGate. (n.d.).

- (S)-(4-(1-AMINOETHYL)PHENYL)METHANOL 1213446-52-6 wiki - Guidechem. (n.d.).

- (4-(Aminomethyl)phenyl)methanol - BLD Pharm. (n.d.).

- This compound | 925456-54-8 - Sigma-Aldrich. (n.d.).

- Preferential enrichment: full crystallographic analysis of the unusual phenomenon in the mixed crystals' version - PubMed. (2002, July).

- X-ray crystal structures of liquid phenylethanol derivatives obtained... - ResearchGate. (n.d.).

- [4-(2-Aminoethyl)phenyl]methanol | C9H13NO | CID 12671358 - PubChem. (n.d.).

- X-Ray Crystallography of Chemical Compounds - PMC. (n.d.).

- (R)-amino(phenyl)methanol | C7H9NO | CID 59037850 - PubChem - NIH. (n.d.).

- 4-(1-Aminoethyl)phenol | C8H11NO | CID 123594 - PubChem - NIH. (n.d.).

- X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. (2022).

- Demystifying X-ray Crystallography - stoltz2.caltech.edu. (2018, January 5).

- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents. (n.d.).

- Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl) - ResearchGate. (2025, August 8).

- (4-(Phenylethynyl)phenyl)methanol | C15H12O | CID 15881239 - PubChem. (n.d.).

Sources

- 1. 1021491-24-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. chiralen.com [chiralen.com]

- 3. connectsci.au [connectsci.au]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

Spectroscopic Characterization of (R)-(4-(1-Aminoethyl)phenyl)methanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amino alcohol, (R)-(4-(1-Aminoethyl)phenyl)methanol. Chiral 1,2-amino alcohols are crucial structural motifs in many biologically active compounds and serve as versatile building blocks and ligands in asymmetric synthesis.[1] As such, their unambiguous characterization is paramount for researchers in drug development and chemical synthesis. While experimental spectra for this specific enantiomer are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for the identification and quality control of this important chemical entity.

Introduction to this compound

This compound, with CAS number 925456-54-8, is a chiral molecule featuring both an amino and a hydroxyl functional group. Its structure, consisting of a stereocenter at the benzylic carbon bearing the amino group, a primary alcohol, and a 1,4-disubstituted benzene ring, makes it a valuable chiral building block. The precise determination of its structure and stereochemistry is critical for its application in stereoselective synthesis. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's connectivity and chemical environment.

Molecular Structure:

Key Molecular Properties:

-

Molecular Formula: C₉H₁₃NO

-

Molecular Weight: 151.21 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the aminoethyl group, the methyl protons, the methylene protons of the methanol group, and the exchangeable protons of the amine and alcohol groups. The chemical shifts are predicted based on data from similar substituted 1-phenylethanol derivatives.[2]

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| -CH₃ | ~ 1.3-1.4 | Doublet (d) | ~ 6.5-7.0 |

| -CH (NH₂) | ~ 4.0-4.2 | Quartet (q) | ~ 6.5-7.0 |

| -CH₂ OH | ~ 4.5-4.7 | Singlet (s) or AB quartet | - |

| Ar-H | ~ 7.2-7.4 | Multiplet (m) | - |

| -NH₂ , -OH | Broad, variable | Singlet (s) | - |

Interpretation:

-

The methyl protons are expected to appear as a doublet around 1.3-1.4 ppm due to coupling with the adjacent methine proton.

-

The methine proton alpha to the amino group will be a quartet in the 4.0-4.2 ppm region, split by the three protons of the methyl group.

-

The methylene protons of the benzyl alcohol group are diastereotopic and could appear as a singlet or, more likely, an AB quartet around 4.5-4.7 ppm.

-

The aromatic protons will appear as a multiplet in the 7.2-7.4 ppm range, characteristic of a 1,4-disubstituted benzene ring.

-

The amine and hydroxyl protons will produce broad singlet signals with chemical shifts that are highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| -C H₃ | ~ 24-26 |

| -C H(NH₂) | ~ 50-55 |

| -C H₂OH | ~ 64-66 |

| Aromatic C -H | ~ 125-129 |

| Aromatic Quaternary C | ~ 138-145 |

Interpretation:

-

The methyl carbon is expected at the highest field, around 24-26 ppm.

-

The methine carbon attached to the nitrogen will be in the 50-55 ppm range.

-

The methylene carbon of the alcohol will appear around 64-66 ppm.

-

The aromatic carbons will be found in the typical 125-145 ppm region, with the quaternary carbons appearing at the lower field end of this range.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field spectrometer. Ensure the spectral width covers a range of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

NMR Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds, as well as aromatic C=C stretching. The data for phenylmethanol provides a useful comparison for some of these bands.[3]

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H Stretch (primary amine) | 3300-3500 | Medium, Two bands |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

| C-O Stretch (primary alcohol) | ~1050 | Strong |

| C-N Stretch | 1020-1250 | Medium |

Interpretation:

-

A broad, strong band in the 3200-3600 cm⁻¹ region will be indicative of the O-H stretch from the alcohol, broadened by hydrogen bonding.

-

Two medium intensity peaks in the 3300-3500 cm⁻¹ region are characteristic of the symmetric and asymmetric N-H stretching of the primary amine.

-

The aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.

-

The fingerprint region (below 1500 cm⁻¹) will contain strong bands for the C-O and C-N stretches , as well as various bending vibrations that are characteristic of the overall molecular structure.

Experimental Protocol for IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

IR Spectroscopy Workflow (ATR)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

For this compound, electron ionization (EI) would likely lead to significant fragmentation.

| m/z Value | Predicted Fragment | Interpretation |

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 134 | [M - NH₃]⁺ | Loss of ammonia |

| 122 | [M - CH₂NH]⁺ | Alpha-cleavage |

| 107 | [C₇H₇O]⁺ | Benzylic cation with OH |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 44 | [CH₃CHNH₂]⁺ | Alpha-cleavage |

Interpretation:

-

The molecular ion peak (M⁺) should be observed at m/z 151, corresponding to the molecular weight of the compound.

-

A common fragmentation pathway for primary amines is the loss of ammonia, which would result in a peak at m/z 134.

-

Alpha-cleavage is a dominant fragmentation pathway for both amines and alcohols. Cleavage of the C-C bond adjacent to the amino group would yield a fragment at m/z 44 ([CH₃CHNH₂]⁺). Cleavage on the other side of the chiral center would lead to a benzylic fragment.

-

The base peak is likely to be the fragment resulting from alpha-cleavage, for instance, the fragment at m/z 44.

Experimental Protocol for Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Mass Spectrometry Workflow (EI)

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a reliable framework for the characterization of this important chiral building block. The protocols and workflows described herein represent standard methodologies for acquiring high-quality spectroscopic data, ensuring the integrity and reproducibility of experimental results. Researchers and scientists in the field of drug development and chemical synthesis can utilize this guide for the verification and quality control of this compound.

References

-

J. Braz. Chem. Soc., 2013 , 24 (9). [Link]

-

Supporting Information, Chemical Communications, 2021 . [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 900 MHz, D₂O, predicted) (HMDB0032619). [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033944). [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159). [Link]

-

NP-MRD. ¹³C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). [Link]

-

King's Centre for Visualization in Science. Phenylmethanol Infrared Spectrum. [Link]

-

Chirality, 2022 , 34(8), 1095-1105. [Link]

-

NIST WebBook. Benzenemethanol, α-(1-aminoethyl)-. [Link]

-

PubChem. [4-(2-Aminoethyl)phenyl]methanol. [Link]

-

PubChem. (R)-amino(phenyl)methanol. [Link]

-

PubChem. (4-(Aminomethyl)phenyl)methanol hydrochloride. [Link]

-

ResearchGate. IR spectrum of Phenylethanol. [Link]

-

PubChem. [4-(Aminomethyl)phenyl]methanol. [Link]

-

PubChem. 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. [Link]

-

NIST WebBook. Acetophenone, 4'-amino-. [Link]

-

MDPI. A Spectral and Spatial Comparison of Satellite-Based Hyperspectral Data for Geological Mapping. [Link]

Sources

Unambiguous Assignment of Stereochemistry: A Guide to the Chirality and Absolute Configuration of (4-(1-Aminoethyl)phenyl)methanol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(4-(1-Aminoethyl)phenyl)methanol is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure contains a single stereocenter, giving rise to two non-superimposable mirror images—enantiomers—whose distinct three-dimensional arrangements can lead to vastly different pharmacological and toxicological profiles. The unambiguous determination of the absolute configuration of these enantiomers is a critical step in drug discovery, development, and quality control, ensuring safety, efficacy, and regulatory compliance. This technical guide provides a comprehensive overview of the principles and methodologies required to synthesize, separate, and definitively assign the absolute configuration of the (R)- and (S)-enantiomers of (4-(1-Aminoethyl)phenyl)methanol. We will explore field-proven protocols for diastereomeric salt resolution and delve into a multi-tiered analytical approach, combining polarimetry with the spectroscopic power of Vibrational Circular Dichroism (VCD) and the definitive structural elucidation of single-crystal X-ray crystallography.

Introduction: The Critical Role of Chirality in Pharmaceutical Science

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. The differential interaction of enantiomers with chiral biological systems, such as enzymes and receptors, often results in one enantiomer (the eutomer) exhibiting the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even responsible for adverse effects. The historical case of thalidomide serves as a stark reminder of the essentiality of controlling the absolute stereochemistry of active pharmaceutical ingredients (APIs).[1]

(4-(1-Aminoethyl)phenyl)methanol possesses a chiral center at the carbon atom bearing the amino group. Its structural motif is found in various pharmacologically active agents, making it a valuable synthon. Therefore, a robust and validated strategy for preparing enantiomerically pure samples and confirming their absolute configuration is paramount for any research or development program utilizing this intermediate. This guide provides the theoretical grounding and practical workflows to achieve this.

Synthesis and Chiral Resolution of Enantiomers

The first step towards characterizing the individual enantiomers is their separation from the racemic mixture, a process known as chiral resolution. While asymmetric synthesis can directly target a single enantiomer, chiral resolution of a racemate remains a widely used and efficient strategy.[2][3]

Synthesis of Racemic (4-(1-Aminoethyl)phenyl)methanol

A common synthetic route to the racemic parent compound involves the reduction of a suitable precursor, such as a ketone or an oxime. A plausible laboratory-scale synthesis can be achieved via the reduction of 4-(1-aminoethyl)acetophenone. A more direct approach involves the reductive amination of 4-acetylphenylmethanol. For the purpose of this guide, we will focus on the resolution of a commercially available racemic mixture.

Chiral Resolution via Diastereomeric Salt Crystallization

This classical and reliable technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid.[3] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This solubility difference allows for their separation by fractional crystallization.

Causality of Experimental Choices:

-

Resolving Agent: Optically active O,O'-di-p-toluoyl tartaric acid is an excellent choice for resolving chiral amines due to its rigid structure, which often leads to well-defined crystalline salts with significant solubility differences between diastereomers.[4] Both (R,R)- and (S,S)-forms are commercially available, allowing for the targeted crystallization of either the (R)- or (S)-amine enantiomer.

-

Solvent System: A polar protic solvent like methanol or ethanol is chosen to facilitate salt formation and provide a medium where the solubility difference between the diastereomeric salts is pronounced. The optimal solvent or solvent mixture often requires empirical screening.

Step-by-Step Protocol for Chiral Resolution:

-

Salt Formation: Dissolve one equivalent of racemic (4-(1-Aminoethyl)phenyl)methanol in warm methanol. In a separate flask, dissolve 0.5 equivalents of O,O'-di-p-toluoyl-D-tartaric acid (for targeting the S-enantiomer) in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. A precipitate should begin to form. Allow the mixture to cool slowly to room temperature and then place it in an ice bath for several hours to maximize crystal formation.

-

Isolation: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold methanol. This solid is the less soluble diastereomeric salt, enriched in one diastereomer.

-

Liberation of the Free Amine: Suspend the isolated salt in water and add an aqueous base (e.g., 1M NaOH) until the pH is >11. This deprotonates the amine and dissolves the tartaric acid derivative into the aqueous layer.

-

Extraction: Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched (4-(1-Aminoethyl)phenyl)methanol.

-

Enantiomeric Excess (ee) Determination: Analyze the product using chiral High-Performance Liquid Chromatography (HPLC) to determine its enantiomeric excess. An ee of >99% is desirable for subsequent analysis.

Caption: Experimental and theoretical workflow for VCD analysis.

Single-Crystal X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is widely regarded as the most reliable method for determining the absolute configuration of chiral molecules. [1][5]The technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of atomic positions and, consequently, the absolute stereochemistry. [6] The determination of absolute configuration is possible due to a phenomenon called anomalous dispersion (or resonant scattering). [1][7]When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the correct enantiomer. [1] Step-by-Step X-ray Crystallography Workflow:

-

Crystal Growth: This is often the most challenging step. Grow single crystals of the enantiomerically pure compound of sufficient size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. If the free amine does not crystallize well, forming a salt with a simple achiral acid (e.g., HCl) or a co-crystal can be effective. [5]2. Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the crystal structure to get an initial model and refine this model against the experimental data.

-

Absolute Configuration Assignment: Refine the Flack parameter. A value close to 0 for the assumed configuration indicates the assignment is correct. A value close to 1 indicates the opposite configuration is correct. The structure can then be assigned as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. [8]

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Conclusion

The determination of the absolute configuration of (4-(1-Aminoethyl)phenyl)methanol is a non-trivial but essential task for its application in a regulated environment. This guide outlines a robust, multi-faceted strategy. It begins with the foundational step of chiral resolution to obtain enantiomerically pure materials. Subsequently, a combination of analytical techniques should be employed. Polarimetry provides a fundamental chiroptical property, VCD offers a powerful method for assignment in the solution state, and single-crystal X-ray crystallography serves as the ultimate, unambiguous structural proof. By integrating these methods, researchers and drug development professionals can establish the stereochemical integrity of their chiral building blocks with the highest degree of scientific confidence.

References

-

PubChem. (n.d.). [4-(2-Aminoethyl)phenyl]methanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved January 21, 2026, from [Link]

-

Gant, T. G. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15883. Available from [Link]

-

S4Science. (n.d.). Polarimeter. Retrieved January 21, 2026, from [Link]

- Kim, S., et al. (2017). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents. EP3162793A1.

-

McConnell, O., He, Y., Nogle, L., & Sarkahian, A. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. Chirality, 19(9), 716-30. Available from [Link]

-

Nafie, L. A. (2008). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 20(4), 14-21. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis route of 4-{(E)-[(4-alkoxy phenyl imino] methyl}.... Retrieved January 21, 2026, from [Link]

- Kim, S., et al. (2016). Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents. WO2016133317A1.

-

Bhushan, R., & Agarwal, C. (2010). Application of (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester as a chiral derivatizing reagent for reversed-phase high-performance liquid chromatographic separation of diastereomers of amino alcohols, non-protein amino acids, and PenA. Amino Acids, 39(2), 549-54. Available from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 21, 2026, from [Link]

-

Freedman, T. B., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90. Available from [Link]

-

Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(14), 3298. Available from [Link]

-

Głowacka, I. E., & Gzella, A. K. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4920. Available from [Link]

-

LibreTexts Chemistry. (2021). 5.4: Optical Activity. Retrieved from [Link]

-

Li, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 123. Available from [Link]

-

Dev, S., et al. (2006). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry, 71(16), 6214-6217. Available from [Link]

-

Cook, C. W., et al. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. Universities Space Research Association. Retrieved from [Link]

- Gatti, F., et al. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives. Google Patents. EP1502907A1.

-

Al-karkhi, A. M. H., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21531–21540. Available from [Link]

-

BioTools. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved January 21, 2026, from [Link]

-

Talybov, G. M., & Zlotskii, S. S. (2019). Determination of the Absolute Configuration of 1-[(4-(Bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol. Russian Journal of Organic Chemistry, 55(8), 1228-1230. Available from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved January 21, 2026, from [Link]

-

Iannitelli, A., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 26(11), 3331. Available from [Link]

-

Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 58(24), 3937-3940. Available from [Link]

Sources

- 1. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C [pubs.rsc.org]

- 2. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. excillum.com [excillum.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis and discovery of novel chiral amino alcohols

An In-depth Technical Guide to the Synthesis and Discovery of Novel Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a class of high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a key focus in medicinal chemistry and process development.[1] This guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure amino alcohols. It details key methodologies, including the asymmetric reduction of α-amino ketones, asymmetric ring-opening of epoxides, and biocatalysis, which offer sustainable and highly selective routes. Quantitative data on reaction efficiency and stereoselectivity are summarized, and detailed experimental protocols for cornerstone reactions are provided to support researchers in the field.

Introduction: The Significance of Chirality in Amino Alcohols

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. When the carbon atoms bearing these functional groups are stereocenters, the molecule is chiral. The distinct three-dimensional arrangement of these groups in a specific enantiomer is often the basis for selective interactions with chiral biological targets such as enzymes and receptors. This molecular recognition is fundamental to the efficacy and safety of many drugs.[1]

Enantiomerically pure amino alcohols are indispensable building blocks (synthons) in the pharmaceutical industry.[1] They are prevalent structural motifs in a wide range of therapeutic agents, including beta-blockers, antivirals, and anticancer drugs.[1][2] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds remains an area of intense research and industrial importance.[1] This guide delves into the principal modern strategies for achieving this, focusing on methods that provide high levels of stereocontrol.

Chapter 1: Asymmetric Reduction of α-Amino Ketones

One of the most powerful and widely used methods for synthesizing chiral 1,2-amino alcohols is the asymmetric reduction of prochiral α-amino ketones. The proximity of the amino group allows for chelation control in many catalytic systems, leading to high levels of stereoselectivity.

Expertise & Experience: The Rationale Behind the Method

The core principle of this approach is the stereoselective delivery of a hydride to one face of the carbonyl group. The choice of catalyst and reducing agent is paramount and is dictated by the substrate's electronic and steric properties. Transition metal catalysts, particularly those based on ruthenium, rhodium, and cobalt, are often employed in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).[3][4]

-

Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) as the reductant. The reaction's efficiency and selectivity are governed by the chiral ligand complexed to the metal center. For α-primary amino ketones, the amino group can coordinate to the metal, forming a stable intermediate that directs the hydrogenation to a specific face of the ketone.[4] This substrate-catalyst interaction is crucial for achieving high enantioselectivity.

-

Asymmetric Transfer Hydrogenation (ATH): In ATH, the hydride is sourced from an organic molecule, such as isopropanol or formic acid.[3] This technique is often more operationally simple than high-pressure hydrogenation and is highly effective for many α-amino ketones.[5][6]

-

Biocatalysis: Enzymes, particularly engineered amine dehydrogenases (AmDHs) and alcohol dehydrogenases, offer a green and highly selective alternative.[7][8] These biocatalysts operate under mild conditions (ambient temperature and pressure, aqueous media) and can exhibit near-perfect enantioselectivity (>99% ee).[9][10][11]

Workflow for Asymmetric Reduction of α-Amino Ketones

Caption: Workflow for the synthesis of chiral amino alcohols via asymmetric reduction.

Data Presentation: Comparison of Catalytic Systems

| Catalyst System | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Reference |

| Co-catalyst with (S,S)-Ph-BPE | α-Primary Amino Ketones | >99 | up to 99 | High efficiency, fast reaction time (<0.5h), low catalyst loading. | [4] |

| Chiral Brønsted Acid | α-Keto Ketimines | up to >99 | up to 98 | Metal-free, broad substrate scope. | [5] |

| Engineered Amine Dehydrogenase (AmDH) | 1-hydroxy-2-butanone | >95 | >99 | Green (aqueous media), high stereoselectivity, mild conditions. | [9] |

| Rhodococcus erythropolis (Whole Cell) | Chloroketone Precursor | 95 | 99.4 | Single-stage fermentation, high diastereomeric and enantiomeric purity. | [8] |

Experimental Protocol: Cobalt-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the highly efficient synthesis of chiral vicinal amino alcohols reported in the literature.[4]

-

Catalyst Preparation: In a glovebox, a dried Schlenk tube is charged with the cobalt precursor, the chiral ligand (e.g., (S,S)-Ph-BPE), and zinc dust. Anhydrous solvent (e.g., THF) is added, and the mixture is stirred to form the active catalyst complex.

-

Reaction Setup: In a separate autoclave, the α-primary amino ketone substrate and a base (e.g., KHCO₃) are dissolved in the chosen solvent (e.g., methanol).

-

Hydrogenation: The prepared catalyst solution is transferred to the autoclave via syringe. The autoclave is sealed, purged with H₂, and then pressurized to the desired pressure (e.g., 50 bar H₂).

-

Reaction Execution: The reaction mixture is stirred vigorously at the optimized temperature (e.g., 60 °C) for the specified time (e.g., 0.5-1 hour). Reaction progress can be monitored by TLC or GC-MS.

-

Workup: After the reaction is complete, the autoclave is cooled and carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the catalyst and zinc dust.

-

Purification and Analysis: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure chiral amino alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Chapter 2: Asymmetric Ring-Opening of meso-Epoxides

The catalytic asymmetric ring-opening (ARO) of meso-epoxides with an amine nucleophile is another cornerstone strategy for synthesizing enantiomerically enriched β-amino alcohols.[12] This method is powerful because it simultaneously sets two adjacent stereocenters with high levels of control.

Expertise & Experience: Mechanistic Considerations

The success of this reaction hinges on a catalyst that can differentiate between the two enantiotopic faces of the meso-epoxide and facilitate a nucleophilic attack by the amine at one of the carbons.

-

Catalyst Role: Chiral Lewis acid complexes are commonly used.[13][14] The catalyst coordinates to the epoxide's oxygen atom, activating it for nucleophilic attack. The chiral ligand environment around the metal center sterically blocks one side of the epoxide, directing the incoming amine to the other, resulting in a highly enantioselective transformation.

-

Solvent and Nucleophile Choice: Interestingly, some of the most effective systems operate in water, which is both environmentally benign and can enhance reactivity and selectivity through hydrophobic effects.[13][15] The choice of amine is also critical; aromatic amines are common nucleophiles in these reactions.[12][13] The reaction is typically anti-stereoselective.[16]

Reaction Scheme: Desymmetrization of a meso-Epoxide

Caption: General scheme for the catalytic asymmetric ring-opening of epoxides.

Data Presentation: Performance in ARO of Cyclohexene Oxide

| Catalyst System | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Solvent | Reference |

| Sc(DS)₃ + Chiral Bipyridine | Aniline | 89 | 91 | Water | [13] |

| Sc(DS)₃ + Chiral Bipyridine | N-methylaniline | 92 | 96 | Water | [13] |

| Chiral MOF (R)-CuMOF-1 | N-methyl-p-toluidine | 94 | 95 | Toluene | [12] |

| Chiral MOF (R)-CuMOF-1 | N-methyl-p-anisidine | 90 | 94 | Toluene | [12] |

Experimental Protocol: Scandium-Catalyzed ARO in Water

This protocol is based on the work demonstrating the first asymmetric epoxide ring-opening in pure water.[13][15]

-

Catalyst Preparation: In a test tube, scandium(III) tris(dodecyl sulfate) (Sc(DS)₃, 1 mol%) and the chiral bipyridine ligand (1.2 mol%) are mixed in water (1.0 mL). The mixture is stirred at room temperature for 30 minutes to pre-form the catalyst complex.

-

Reaction Setup: To the catalyst solution, the meso-epoxide (e.g., cyclohexene oxide, 1.0 mmol) and the aromatic amine (e.g., aniline, 1.2 mmol) are added.

-

Reaction Execution: The test tube is sealed and the mixture is stirred vigorously at room temperature. The reaction is monitored by TLC. The hydrophobic nature of the reactants and the surfactant-type catalyst facilitate the reaction in the aqueous medium.

-

Workup: Upon completion (typically 24-30 hours), the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

-

Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the pure β-amino alcohol. Enantiomeric excess is determined by chiral HPLC analysis.

Chapter 3: Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable technology for producing optically pure pharmaceuticals.[17] Enzymes offer exceptional chemo-, regio-, and enantioselectivity under mild, environmentally friendly conditions, avoiding the use of heavy metals and harsh reagents.[7][8][11]

Expertise & Experience: The Advantage of Enzymes

The high selectivity of enzymes stems from their precisely structured active sites, which can distinguish between subtle differences in substrate stereochemistry. For amino alcohol synthesis, two main classes of enzymes are particularly relevant:

-

Dehydrogenases/Reductases: As discussed in Chapter 1, alcohol dehydrogenases and engineered amine dehydrogenases (AmDHs) are highly effective for the asymmetric reduction of ketones.[9] The use of whole-cell biocatalysts containing these enzymes simplifies the process by handling cofactor (NADH/NADPH) regeneration internally.[7][10]

-

Transaminases (TAm): Transaminases catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. When combined with another enzyme, such as a transketolase (TK), they can be used in a one-pot, multi-step pathway to create chiral amino alcohols from achiral substrates.[17] This mimics biosynthetic pathways and represents a highly efficient approach.

The development of these biocatalytic processes often involves protein engineering and directed evolution to tailor enzymes for specific non-natural substrates, improve their stability, and enhance their activity, sometimes achieving thousand-fold improvements.[8]

Experimental Protocol: Whole-Cell Bioreduction of a Ketone

This generalized protocol is based on processes described for producing key pharmaceutical intermediates.[7][8]

-

Biocatalyst Preparation: A culture of the microorganism (e.g., E. coli overexpressing a specific reductase, or a strain like Rhodococcus) is grown in a suitable fermentation medium until a desired cell density is reached. The cells are then harvested by centrifugation and can be used directly as a whole-cell suspension or as a lyophilized powder.

-

Reaction Setup: In a temperature-controlled bioreactor or flask, a buffer solution (e.g., phosphate buffer, pH 7.0) is prepared. The substrate ketone is added, often along with a co-solvent (like isopropanol, which can also serve as the hydride source for cofactor regeneration) to improve solubility.

-

Biotransformation: The prepared whole-cell biocatalyst is added to the reactor. The reaction mixture is agitated (stirred or shaken) at a controlled temperature (e.g., 30-45 °C). The pH may need to be monitored and adjusted during the reaction.

-

Monitoring: The conversion of the ketone to the alcohol product is monitored over time using methods like GC or HPLC.

-

Workup and Extraction: Once the reaction reaches completion, the cells are removed by centrifugation or filtration. The product is then extracted from the aqueous supernatant using an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Purification: The combined organic extracts are dried and concentrated. The final product is purified via crystallization or chromatography to yield the highly enantioenriched amino alcohol. A reaction yield of over 99% with an enantiomeric excess exceeding 99.9% can be achieved in optimized systems.[7][8]

Conclusion and Future Outlook

The synthesis of chiral amino alcohols is a dynamic and evolving field, driven by the constant demand for stereochemically pure building blocks in drug discovery and development. While traditional methods like asymmetric reduction and epoxide ring-opening remain mainstays due to their robustness and predictability, the future points towards more sustainable and efficient technologies. Biocatalysis, in particular, stands out for its exceptional selectivity and environmentally benign reaction conditions.[9][17] The continued application of protein engineering and the discovery of novel enzymes will undoubtedly expand the scope of biocatalytic methods. Furthermore, the integration of multiple synthetic steps into one-pot cascade reactions, whether chemically or enzymatically catalyzed, will be crucial for improving process efficiency and reducing waste, paving the way for the next generation of chiral pharmaceutical synthesis.

References

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

-

Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804929. [Link]

-

Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

-

Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593–4595. [Link]

-

Kobayashi, S., Azoulay, S., & Manabe, K. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Syntheses, 82, 101. [Link]

-

Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed, 30084656. [Link]

-

Ingram, C. U. (2006). Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery. [Link]

-

Various Authors. (2021). The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols. ResearchGate. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

-

Liu, W., et al. (2018). Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts. RSC Publishing. [Link]

-

Patel, R. N. (2013). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed. [Link]

-

Various Authors. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Omega, 1(2), 224-231. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Amino Alcohols as Chiral Building Blocks. [Link]

-

Wikipedia. Enantioselective reduction of ketones. [Link]

-

Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

Various Authors. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

-

Reddy, C. R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Heterocyclic Chemistry, 54(5), 2663-2679. [Link]

-

Carlone, A., et al. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. PubMed Central. [Link]

-

Various Authors. (2021). Drugs containing chiral γ‐amino alcohol units and methods for asymmetric γ‐functionalization of allylic alcohols. ResearchGate. [Link]

-

Wen, W., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(15), 3922–3925. [Link]

-

Wang, Z., et al. (2021). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis, 11(15), 9415–9422. [Link]

-

Various Authors. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 38-53. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub: are you are robot? [sci-hub.jp]

- 6. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric ring-opening reaction of meso -epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalyst ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05163A [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]

- 16. rroij.com [rroij.com]

- 17. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]

The Multifaceted Biological Activities of Substituted Phenylmethanols: A Technical Guide for Drug Discovery

Substituted phenylmethanols, a versatile class of organic compounds also known as benzyl alcohols, represent a privileged scaffold in medicinal chemistry. Their inherent structural simplicity, coupled with the vast possibilities for substitution on the phenyl ring, has led to the discovery of a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, antioxidant, anticancer, and anti-inflammatory properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their potency, the molecular mechanisms that underpin their therapeutic effects, and detailed protocols for their biological evaluation.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Substituted phenylmethanols have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of substituted phenylmethanols is intrinsically linked to the nature and position of substituents on the phenyl ring. Generally, the presence of electron-withdrawing groups, such as halogens, tends to enhance antimicrobial activity. For instance, dichlorinated and trichlorinated benzyl alcohols have demonstrated potent inhibitory effects against a range of bacteria.[1] The lipophilicity of the molecule also plays a crucial role, as it governs the compound's ability to penetrate microbial cell membranes.

A study on benzyl alcohol derivatives revealed that their antibacterial activity is concentration-dependent.[2] Some derivatives have shown promising efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, with some compounds even surpassing the activity of standard antibiotics like amoxicillin.[2][3] Molecular docking studies suggest that these compounds may exert their effect by binding to essential microbial enzymes, such as glucosamine-6-phosphate synthase, thereby disrupting cell wall synthesis.[2][3]

Data Summary: Antimicrobial Activity of Substituted Phenylmethanols

| Compound | Substituent(s) | Test Organism | Activity | Reference |

| 3,4,5-Trichlorobenzyl alcohol | 3,4,5-trichloro | S. aureus, E. coli | High inhibitory activity | [1] |

| 4-Chloro-3,5-dimethylbenzyl alcohol | 4-chloro, 3,5-dimethyl | S. aureus, E. coli | High inhibitory activity | [1] |

| 3,4-Dichlorobenzyl alcohol | 3,4-dichloro | S. aureus, E. coli | High inhibitory activity | [1] |

| 2,4-Dichlorobenzyl alcohol | 2,4-dichloro | S. aureus, E. coli | High inhibitory activity | [1] |

| (4-chlorophenyl)(phenyl)methanol | 4-chloro | P. aeruginosa | Zone of inhibition: 35 mm | [2][3] |

| (2,4-dichlorophenyl)(phenyl)methanol | 2,4-dichloro | S. aureus | Zone of inhibition: 12 mm | [2][4] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and cost-effective technique to screen for antimicrobial activity.[5][6][7]

Materials:

-

Nutrient agar plates

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solutions (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., standard antibiotic solution)

-

Negative control (solvent alone)

-

Bacterial culture

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare a lawn culture of the test microorganism on the surface of the nutrient agar plate using a sterile swab.[8][9]

-

Aseptically punch wells into the agar plate using a sterile cork borer.[6][9]

-

Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[6]

-

Allow the plates to stand for a short period (e.g., 30 minutes in a refrigerator) to permit diffusion of the compounds into the agar.[6]

-

Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.[8]

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[8]

Experimental Workflow: Agar Well Diffusion Assay

Caption: Workflow for the Agar Well Diffusion Assay.

Antioxidant Activity: Quenching Oxidative Stress

Phenolic compounds, including substituted phenylmethanols, are renowned for their antioxidant properties. They can neutralize harmful free radicals, thereby mitigating oxidative stress, a key contributor to various chronic diseases.

Mechanism of Action and Structure-Activity Relationship (SAR)